Chartreusin - 6377-18-0

Chartreusin

Catalog Number: EVT-264064
CAS Number: 6377-18-0
Molecular Formula: C32H32O14
Molecular Weight: 640.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chartreusin, also known as Lambdamycin, is a yellow-green pigment antibiotic of the chromoglycoside class. [, ] It was first isolated from Streptomyces chartreusis in 1953. [] Chartreusin consists of a unique pentacyclic aromatic aglycone called chartarin and a disaccharide moiety composed of D-digitalose and D-fucose. [, , ] Its physicochemical properties closely resemble those of another antibiotic, Lambdamycin, leading to their identification as the same compound. [, , ] Chartreusin has garnered significant interest in scientific research due to its potent antiproliferative, antibacterial, and antiviral activities. [, , , , ]

Future Directions
  • Improving Pharmacokinetic Properties: Further research focusing on enhancing the solubility and bioavailability of Chartreusin and its derivatives is crucial to overcome its limitations in clinical applications. [, , ]
  • Elucidating Structure-Activity Relationships: Expanding the library of Chartreusin analogues and investigating their structure-activity relationships will facilitate the development of more potent and selective compounds. [, , , ]
  • Investigating Mechanism of Action in Detail: Further exploration of the molecular mechanisms underlying the antitumor, antibacterial, and antiviral activities of Chartreusin will provide valuable insights for targeted drug development. [, , , , , ]
  • Exploring Synergistic Effects: Combining Chartreusin with other therapeutic agents could potentially enhance its efficacy and overcome resistance mechanisms. []

Elsamicin A

Compound Description: Elsamicin A is a glycosidic antibiotic structurally similar to Chartreusin, sharing the same aglycone, chartarin, but differing in the sugar moiety [, ]. This difference significantly impacts its water solubility, making Elsamicin A more soluble than Chartreusin [, ]. Additionally, Elsamicin A exhibits potent antitumor activity against various murine tumors, including leukemia P388, leukemia L1210, and melanoma B16 [, ], surpassing Chartreusin's potency by 10-30 times in terms of minimum effective dose [, ]. Elsamicin A is a potent topoisomerase II inhibitor [], can inhibit DNA-protein complex formation, and interferes with the c-myc oncogene's transcription by inhibiting Sp1 transcription factor binding to the P1 and P2 promoter regions [].

Relevance: Elsamicin A's structural similarity to Chartreusin, coupled with its higher water solubility and slower elimination rate [], highlights the impact of sugar modifications on the compound's overall properties and potential for drug development. Its potent antitumor activity further emphasizes its value in cancer research.

Lambdamycin

Compound Description: Lambdamycin, a chromoglycoside antibiotic, shares significant physicochemical similarities with Chartreusin [, , , , ]. Both compounds are yellow-green pigments with digitalose and fucose as sugar components [, ]. Lambdamycin exhibits antimicrobial activity, particularly against gram-positive bacteria, including strains resistant to commercial antibiotics [, ]. Furthermore, it displays antiviral, cancerostatic, and ergotropic activity in vitro and in vivo [, , ].

Relevance: Initially considered a distinct antibiotic, Lambdamycin's identification as Chartreusin [, , ] demonstrates the potential for rediscovering known compounds from different sources. This finding underscores the importance of thorough structural characterization and comparative analysis in natural product research.

3'-Demethylchartreusin

Compound Description: 3'-Demethylchartreusin is a novel antitumor antibiotic isolated as a minor component from Streptomyces chartreusis cultures, the same species that produces Chartreusin []. While sharing the same aglycone, 3'-Demethylchartreusin possesses different sugar moieties compared to Chartreusin []. This structural variation contributes to its potent inhibitory activity against murine tumors [].

IST-622 (6-O-(3-ethoxypropylonyl)-3',4'-O-exo-benzylidene-chartreusin)

Compound Description: IST-622 is a semi-synthetic derivative of Chartreusin exhibiting promising anticancer activity []. This derivative is a prodrug, meaning it gets metabolized into an active drug within the body, and possesses a more suitable pharmacokinetic profile compared to Chartreusin []. Notably, it demonstrated significant potential in phase II clinical trials as an anticancer agent [].

Vinyl-substituted Chartreusin Analogue

Compound Description: This novel analogue was designed by combining molecular modeling, biosynthesis, and chemical synthesis []. It incorporates a vinyl group into the Chartreusin structure [], allowing it to form covalent bonds with DNA upon activation with visible light []. This photoactivation significantly enhances its antitumoral potency compared to Chartreusin [].

Bromochartreusin

Compound Description: Bromochartreusin, a halogenated Chartreusin derivative, was generated through mutasynthesis, a technique that combines genetic engineering and chemical synthesis []. This derivative facilitated the first crystal structure determination of a Chartreusin derivative without modifications in the glycoside residue []. While its biological activity isn't explicitly detailed, its structural role proved crucial in understanding Chartreusin's interactions at a molecular level.

Chartarin

Compound Description: Chartarin is the aglycone of Chartreusin [, , ], meaning it's the core structure without the sugar moieties. While Chartarin itself exhibits limited aqueous solubility [], its structure serves as a foundation for understanding the Chartreusin family of compounds.

Relevance: Chartarin represents the basic pharmacophore of Chartreusin, highlighting the crucial role of the aglycone in its biological activity []. Comparing its activity with that of Chartreusin and other derivatives allows researchers to elucidate the specific contributions of the sugar residues to solubility, pharmacokinetics, and target binding.

Hydroheptin

Compound Description: Hydroheptin is a water-soluble polyene macrolide antibiotic co-produced with Chartreusin by certain strains of Streptomyces chartreusis []. This finding further exemplifies the diversity of secondary metabolites produced by a single bacterial strain. While its structure differs significantly from Chartreusin, their co-production in fermentation broths necessitates their separation during the extraction and purification process [].

Desmethylchartreusin

Compound Description: Desmethylchartreusin is a Chartreusin analogue where a methyl group is replaced by a hydrogen atom []. While this modification significantly decreases cytotoxicity, it significantly enhances antimycobacterial activity [].

Methyl-, ethyl-, ethynyl-substituted Chartreusin Analogues

Compound Description: These analogues represent a series of Chartreusin derivatives where the core structure is modified by adding methyl, ethyl, or ethynyl groups []. While their individual biological activities aren't explicitly detailed, they're part of a focused library designed to explore structure-activity relationships [].

6-O-acyl-3',4'-O-exo-benzylidene-chartreusins

Compound Description: This series of Chartreusin derivatives was synthesized to overcome the rapid biliary excretion observed with Chartreusin, aiming to improve its pharmacokinetic properties []. The modifications involve substitutions at the 3',4'-O and 6-phenol positions []. These derivatives demonstrated high antitumor activity against murine tumors when administered intravenously and orally [].

Source and Classification

Chartreusin is classified under the category of anthracyclic antibiotics, which are characterized by their complex polycyclic structures. It is synthesized from a polyketide precursor, which undergoes a series of enzymatic modifications. The producing organism, Streptomyces chartreusis, is a soil-dwelling actinobacterium known for its ability to produce various bioactive secondary metabolites .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of chartreusin involves a series of enzymatic reactions facilitated by type II polyketide synthases. The process begins with the condensation of acetyl-CoA and malonyl-CoA units, leading to the formation of a polyketide backbone. Key steps in the synthesis include:

  1. Chain Elongation: The initial diketide undergoes successive rounds of condensation to form an undecaketide structure.
  2. Cyclization and Rearrangement: The undecaketide undergoes cyclization and rearrangement through oxidative reactions, yielding the final chartreusin structure.
  3. Glycosylation: Post-synthetic modifications include glycosylation, where sugar moieties are added to enhance solubility and biological activity .

Recent studies have utilized genetic engineering techniques to manipulate the biosynthetic pathway, allowing for the production of chartreusin analogs with modified properties for enhanced therapeutic efficacy .

Molecular Structure Analysis

Structure and Data

Chartreusin's molecular structure is characterized by a complex arrangement of aromatic rings and sugar moieties. It features multiple chiral centers, contributing to its stereochemistry. The chemical formula of chartreusin is C₃₁H₃₉O₁₄, with a molecular weight of approximately 585.7 g/mol.

The structural formula can be represented as follows:

C31H39O14\text{C}_{31}\text{H}_{39}\text{O}_{14}

This structure includes several functional groups that are critical for its biological activity, including hydroxyl groups and ketones that participate in interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Chartreusin exhibits significant reactivity due to its functional groups. Key chemical reactions involving chartreusin include:

  1. DNA Intercalation: Chartreusin intercalates between DNA base pairs, disrupting the double helix structure.
  2. Topoisomerase Inhibition: It inhibits topoisomerase II activity, preventing DNA replication and transcription.
  3. Redox Reactions: The compound can undergo redox reactions that may influence its cytotoxicity against cancer cells .

These reactions underpin its mechanism of action as an antitumor agent.

Mechanism of Action

Process and Data

The mechanism by which chartreusin exerts its antitumor effects involves several key processes:

  • DNA Binding: Chartreusin binds to DNA through intercalation, which stabilizes the drug-DNA complex.
  • Enzyme Inhibition: By inhibiting topoisomerase II, chartreusin prevents the enzyme from relieving torsional strain during DNA replication, leading to double-strand breaks.
  • Cell Cycle Arrest: The resulting DNA damage triggers cellular responses that lead to apoptosis in cancer cells .

Studies have shown that chartreusin's effectiveness can vary based on the type of cancer cell line being targeted, highlighting the importance of understanding its action at a molecular level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chartreusin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Chartreusin is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 200-205 °C.

These properties influence its formulation as a therapeutic agent and its stability during storage .

Applications

Scientific Uses

Chartreusin has several applications in scientific research and medicine:

  • Anticancer Research: Due to its potent anticancer properties, it is studied as a potential treatment for various cancers, including leukemia and solid tumors.
  • Biosynthetic Studies: Researchers utilize chartreusin's biosynthetic pathway as a model for understanding polyketide synthesis in microorganisms.
  • Drug Development: Ongoing research aims to develop chartreusin analogs with improved efficacy or reduced side effects for clinical use .

Properties

CAS Number

6377-18-0

Product Name

Chartreusin

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

Molecular Formula

C32H32O14

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1

InChI Key

PONPPNYZKHNPKZ-RYBWXQSLSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

Solubility

Soluble in DMSO

Synonyms

Chartreusin; NSC 5159; NSC-5159; NSC5159;

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.